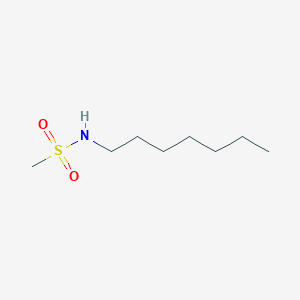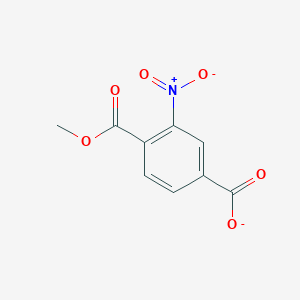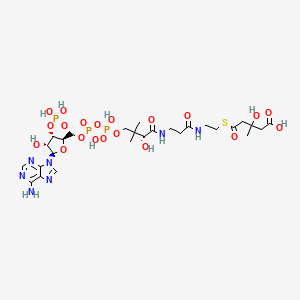
HMG-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methylglutaryl-CoA involves the condensation of acetoacetyl-CoA and acetyl-CoA. This reaction is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase . The reaction conditions typically require a buffered aqueous solution at a physiological pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme-substrate complex .
Industrial Production Methods
Industrial production of 3-hydroxy-3-methylglutaryl-CoA is generally achieved through biotechnological methods, utilizing genetically engineered microorganisms that overexpress the necessary enzymes. These microorganisms are cultivated in large-scale bioreactors under controlled conditions to optimize the yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
HMG-CoA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Requires NADPH as a reducing agent and occurs in the presence of 3-hydroxy-3-methylglutaryl-CoA reductase.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the specific enzyme involved.
Major Products
Aplicaciones Científicas De Investigación
HMG-CoA has a wide range of applications in scientific research:
Mecanismo De Acción
HMG-CoA exerts its effects primarily through its role in the mevalonate pathway. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase catalyzes the conversion of 3-hydroxy-3-methylglutaryl-CoA to mevalonate, a critical step in cholesterol biosynthesis . This enzyme is a target for statins, which inhibit its activity and thereby reduce cholesterol levels in the body . The molecular targets and pathways involved include the regulation of cholesterol homeostasis and the synthesis of isoprenoids .
Comparación Con Compuestos Similares
HMG-CoA can be compared with other similar compounds, such as:
Acetoacetyl-CoA: A precursor in the synthesis of 3-hydroxy-3-methylglutaryl-CoA.
β-Hydroxy-β-methylbutyryl-CoA: Another intermediate in the metabolism of branched-chain amino acids.
The uniqueness of 3-hydroxy-3-methylglutaryl-CoA lies in its central role in both the mevalonate pathway and ketogenesis, making it a critical compound in various metabolic processes .
Propiedades
Fórmula molecular |
C27H44N7O20P3S |
|---|---|
Peso molecular |
911.7 g/mol |
Nombre IUPAC |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 |
Clave InChI |
CABVTRNMFUVUDM-SJBCKIPMSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


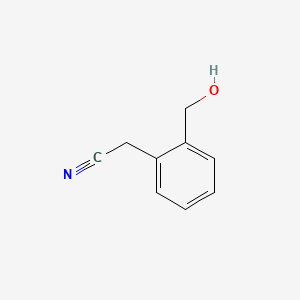
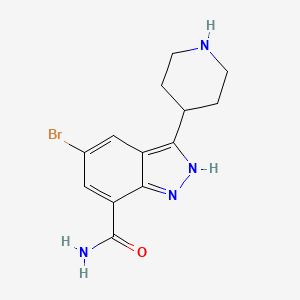
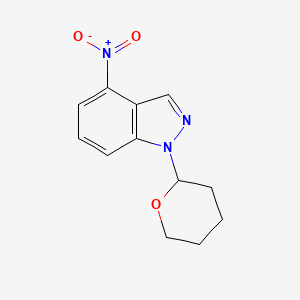


![Imidazo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8750960.png)


![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)


